molecular formula C9H20ClN B13623726 (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride

(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B13623726
M. Wt: 177.71 g/mol
InChI Key: YDOGOFIRWAEJBC-NHLJRWNWSA-N
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Description

(1R)-1-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a chiral primary amine salt characterized by a 3-methylcyclohexyl substituent attached to an ethanamine backbone in the (R)-configuration. Its molecular formula is C₉H₁₈ClN, with a molecular weight of 175.7 g/mol. The compound is commercially available (e.g., from CymitQuimica, priced at €853.00 for 50 mg) and is used as a synthetic intermediate in pharmaceutical and chemical research . The 3-methylcyclohexyl group confers steric bulk and lipophilicity, which may influence solubility, receptor binding, or metabolic stability in drug design contexts.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

(1R)-1-(3-methylcyclohexyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m1./s1

InChI Key

YDOGOFIRWAEJBC-NHLJRWNWSA-N

Isomeric SMILES

CC1CCCC(C1)[C@@H](C)N.Cl

Canonical SMILES

CC1CCCC(C1)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Example: Reductive Amination of 3-Methylcyclohexanone

A widely used method for synthesizing chiral cyclohexyl ethanamines involves the reductive amination of 3-methylcyclohexanone with ammonia or primary amines, followed by resolution or asymmetric catalysis to obtain the (1R) enantiomer.

General procedure:

  • Step 1: The ketone (3-methylcyclohexanone) is reacted with ammonia or an amine under reductive amination conditions.
  • Step 2: A reducing agent such as sodium borohydride or catalytic hydrogenation with nickel or palladium catalysts is applied to reduce the imine intermediate to the amine.
  • Step 3: The crude amine is purified and converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., dioxane or ether).

This method is supported by literature examples where similar cycloalkyl ethanamines were synthesized using reductive amination followed by salt formation, yielding high purity amine hydrochlorides suitable for further applications.

Catalytic Asymmetric Synthesis

Asymmetric catalytic hydrogenation of prochiral imines or enamines derived from 3-methylcyclohexanone has been reported to afford enantiomerically enriched (1R)-1-(3-methylcyclohexyl)ethan-1-amine. Transition metal catalysts such as nickel chloride hexahydrate combined with sodium borohydride have been used to achieve stereoselective reduction under mild conditions.

Key reaction conditions:

  • Catalyst: NiCl2·6H2O (5 mol%)
  • Reducing agent: Sodium borohydride (2 equiv)
  • Solvent: Methanol
  • Temperature: Room temperature to 70 °C
  • Reaction time: 14 hours

After completion, the reaction mixture is basified and extracted, followed by acidification with HCl to form the hydrochloride salt, which precipitates upon trituration with diethyl ether.

Purification and Salt Formation

The free base amine is typically purified by extraction and drying over anhydrous sodium sulfate. The hydrochloride salt is then prepared by slow addition of hydrogen chloride solution (commonly 4 M in dioxane) at low temperature (0 °C), followed by stirring and solvent removal under reduced pressure. The crude salt is triturated with diethyl ether to yield a white solid with improved stability and handling properties.

Comparative Data Table of Preparation Parameters

Parameter Description/Condition Reference
Starting material 3-Methylcyclohexanone
Reducing agent Sodium borohydride (2 equiv)
Catalyst NiCl2·6H2O (5 mol%)
Solvent Methanol
Reaction temperature Room temperature to 70 °C
Reaction time 14 hours
Work-up Basification with NH4OH, extraction with DCM
Salt formation HCl (4 M in dioxane), 0 °C, 30 min stirring
Final product This compound
Yield Typically 67–88% (varies with method)

Research Findings and Notes

  • The stereochemical purity of the product depends heavily on the choice of catalyst and reaction conditions during reductive amination or hydrogenation steps.
  • Continuous flow reactors have been suggested in related cycloalkyl ethanamine syntheses to improve scalability and reproducibility, although specific reports on this compound are limited.
  • The hydrochloride salt form is preferred for its enhanced aqueous solubility and stability, facilitating handling and storage.
  • Purification by crystallization or trituration with diethyl ether ensures removal of impurities and residual solvents, yielding analytically pure salts suitable for research use.

Chemical Reactions Analysis

Neutralization to Freebase

The hydrochloride salt undergoes reversible protonation, enabling conversion to its freebase form under basic conditions:

  • Reagents : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

  • Conditions : Aqueous or biphasic solvent systems (e.g., water/dichloromethane) at 25°C

  • Outcome : Liberation of the free amine, enhancing nucleophilicity for subsequent reactions .

Acylation Reactions

The freebase reacts with acylating agents to form amide derivatives:

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C

  • Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

  • Example Product :

    (1R)-1-(3-Methylcyclohexyl)ethan-1-amine+AcClN-Acetyl derivative+HCl\text{(1R)-1-(3-Methylcyclohexyl)ethan-1-amine} + \text{AcCl} \rightarrow \text{N-Acetyl derivative} + \text{HCl}

    Yields typically exceed 70% under optimized conditions .

Alkylation with Alkyl Halides

The amine participates in nucleophilic substitution reactions:

Reagent Conditions Product Yield
Methyl iodideDMF, 60°C, 12 hN-Methylated derivative~65%
Benzyl bromideK₂CO₃, acetonitrile, refluxN-Benzyl-substituted amine~58%

Oxidation Reactions

The cyclohexyl group and amine functionality undergo oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Conditions :

    • KMnO₄ in acidic medium (H₂SO₄/H₂O) at 50°C → Ketone formation via C-N bond cleavage.

    • H₂O₂ in ethanol → N-Oxide derivative (requires catalytic metal ions).

Enzymatic Transamination

As a substrate for transaminases, the compound participates in biocatalytic pathways:

  • Enzyme : ATA-025 (engineered transaminase)

  • Co-substrate : Pyruvate

  • Conditions : pH 8.0, 45°C, dimethylsulfoxide (DMSO) as co-solvent

  • Outcome : Transfer of the amino group to α-keto acids, yielding chiral amines with >90% enantiomeric excess (ee) .

Complexation with Metal Ions

The amine forms coordination complexes with transition metals, relevant to catalysis:

  • Metals : Cu(II), Ni(II), Co(II)

  • Ligand Behavior : Bidentate coordination via the amine and cyclohexyl oxygen (if oxidized) .

  • Applications : Catalyst precursors for asymmetric synthesis.

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits distinct solubility and reactivity profiles:

Property Hydrochloride Salt Freebase
Solubility in H₂OHigh (>100 mg/mL) Low (<10 mg/mL)
Reactivity with LiAlH₄StableReduces to alkane

Stereochemical Stability

The (1R) configuration remains intact under most reaction conditions but racemizes under:

  • Strong acidic conditions : HCl/ethanol at 80°C (10% racemization over 24 h) .

  • High-temperature basic conditions : NaOH/water at 100°C (20% racemization).

This compound’s versatility in reactions such as acylation, alkylation, and enzymatic transformations underscores its utility in medicinal chemistry and industrial synthesis. Experimental data highlight its stability in aqueous media and compatibility with biocatalysts, positioning it as a valuable intermediate for chiral drug development .

Scientific Research Applications

(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various pharmaceuticals and fine chemicals . In biology, it serves as a precursor for the development of bioactive compounds and enzyme inhibitors. In medicine, it is utilized in the synthesis of drugs for treating conditions such as hyperparathyroidism and Alzheimer’s disease . Additionally, in the industrial sector, it is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

The (S)-enantiomer, (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride, shares identical molecular weight and substituents but differs in stereochemistry. The (S)-enantiomer’s SMILES string (CC1CCCC(C1)[C@H](C)N) and InChIKey (DJOVWJMYDZPCSB-MGURRDGZSA-N) confirm its structural mirror relationship to the (R)-form .

Cyclohexyl-Substituted Analogs

rel-(1R,3S)-3-Methoxycyclohexan-1-amine Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 179.65 g/mol
  • Key Differences: Replaces the 3-methyl group with a methoxy substituent.
(1R)-1-(Adamantan-2-yl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₁₂H₂₂ClN
  • Molecular Weight : 215.77 g/mol
  • Key Differences: Features an adamantyl group, a rigid tricyclic structure. Adamantane derivatives are known for enhancing blood-brain barrier penetration in CNS-targeting drugs. The increased bulk may reduce metabolic clearance but improve receptor affinity in certain contexts .

Aromatic vs. Aliphatic Substituents

(1R)-1-(2-Bromo-4-methoxyphenyl)ethan-1-amine Hydrochloride
  • Molecular Formula: C₉H₁₁BrClNO
  • Molecular Weight : 288.55 g/mol
  • Key Differences : Aromatic substituents introduce π-π interactions and electronic effects absent in the aliphatic 3-methylcyclohexyl group. Such compounds may exhibit distinct binding modes in receptor-ligand interactions .
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₅H₁₁ClN₄
  • Molecular Weight : 162.6 g/mol
  • Key Differences: A triazole heterocycle replaces the cyclohexyl group, introducing hydrogen-bond acceptor sites and altering electronic properties.

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration in the target compound may confer distinct biological activity compared to its (S)-enantiomer, though specific studies are lacking. Chiral resolution methods (e.g., chiral HPLC) would be essential for pharmacological profiling .
  • Substituent Effects :
    • Methyl vs. Methoxy : The 3-methyl group in the target compound enhances lipophilicity, whereas methoxy analogs (e.g., ) may improve aqueous solubility but reduce membrane permeability .
    • Adamantyl vs. Cyclohexyl : Adamantane’s rigidity and bulk () could improve target engagement in hydrophobic binding pockets but increase molecular weight and synthetic complexity .
  • Synthetic Accessibility : The target compound’s commercial availability () contrasts with discontinued analogs (), suggesting optimized synthesis routes for the former.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step processes, starting with the preparation of the chiral amine intermediate. A common approach includes:

  • Step 1 : Alkylation or reductive amination of 3-methylcyclohexanone to introduce the amine group.
  • Step 2 : Resolution of enantiomers using chiral resolving agents (e.g., tartaric acid derivatives) or chiral chromatography to isolate the (1R)-enantiomer.
  • Step 3 : Salt formation via treatment with hydrochloric acid in anhydrous conditions (e.g., HCl in dioxane) .
  • Key Reagents : Lithium aluminum hydride (reduction), chiral columns (HPLC), and HCl for salt formation.
  • Characterization : Confirm enantiomeric purity using polarimetry, chiral HPLC, or NMR with chiral shift reagents .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexyl and methyl substituents, and the amine proton environment.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₉H₁₈NCl).
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
  • Purity Analysis : Reverse-phase HPLC with UV detection (≥98% purity threshold) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect residue in sealed containers, and dispose as hazardous waste .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Q. How should this compound be stored to maintain stability, and what are the signs of degradation?

  • Methodological Answer :

  • Storage Conditions : Protect from light and moisture; use desiccants in storage containers.
  • Degradation Indicators : Discoloration (yellowing), clumping, or pH shifts in solution (test with litmus paper).
  • Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced Research Questions

Q. How does the (1R) stereochemistry influence receptor binding or pharmacological activity in target systems?

  • Methodological Answer :

  • Comparative Studies : Synthesize both (1R) and (1S) enantiomers and evaluate binding affinity (e.g., radioligand assays for GPCR targets).
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with chiral binding pockets .
  • Case Study : (1R)-enantiomers of similar amines show 10–100x higher affinity for serotonin receptors compared to (1S) .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Source Analysis : Check for impurities (e.g., via LC-MS) or residual solvents (GC headspace analysis) that may interfere with assays .
  • Assay Standardization : Use internal controls (e.g., reference agonists/antagonists) and validate protocols across labs.
  • Meta-Analysis : Compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., cell line differences) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclohexyl methyl group (e.g., replace with ethyl, isopropyl) or amine substituents.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models.
  • In Vivo Testing : Prioritize analogs with improved logP (2–4) and bioavailability (e.g., rat pharmacokinetic studies) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using MRM transitions.
  • ICP-MS : Screen for heavy metal residues (e.g., Pd from catalytic steps).
  • NMR Relaxometry : Identify amorphous vs. crystalline impurities .

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